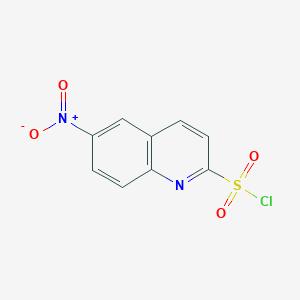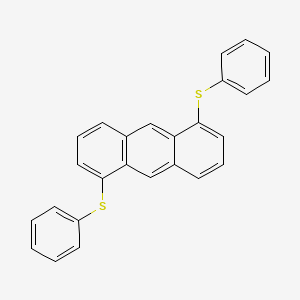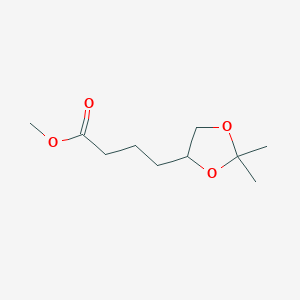
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybutanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or crystallization to ensure high purity.
化学反应分析
Types of Reactions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
科学研究应用
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in functional groups.
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Similar ester functionality with a different ester group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a butanoate group.
Uniqueness
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is unique due to its specific ester linkage and the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
属性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
InChI |
InChI=1S/C10H18O4/c1-10(2)13-7-8(14-10)5-4-6-9(11)12-3/h8H,4-7H2,1-3H3 |
InChI 键 |
IHQSZBISSVTIFU-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CCCC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



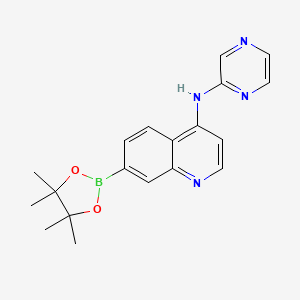
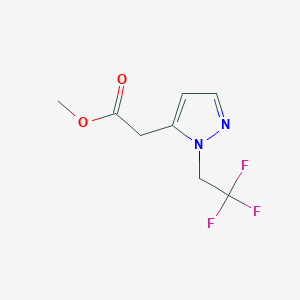
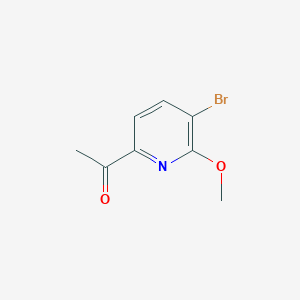
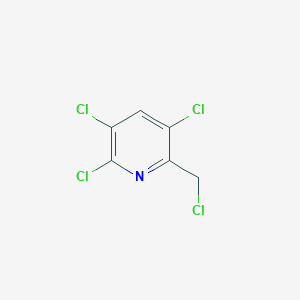
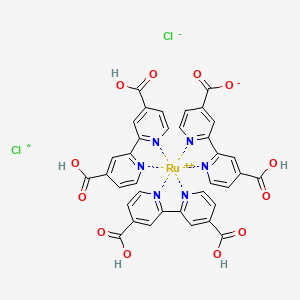


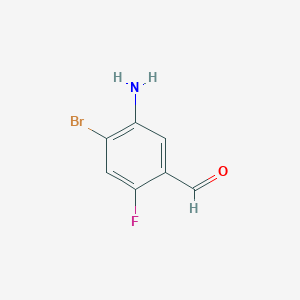
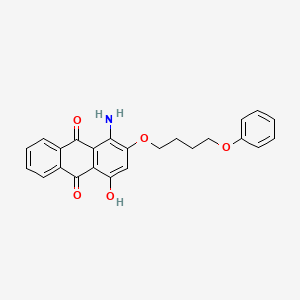
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
